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molecular formula C12H19NO2 B8561578 1-(4-(2-Methoxyethoxy)phenyl)propan-1-amine

1-(4-(2-Methoxyethoxy)phenyl)propan-1-amine

Cat. No. B8561578
M. Wt: 209.28 g/mol
InChI Key: RCKKRUFSOXGHSH-UHFFFAOYSA-N
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Patent
US08809377B2

Procedure details

A solution of 1-(4-(2-methoxyethoxy)phenyl)propan-1-one oxime (1.5 g, 6.7 mmol) in tetrahydrofuran (20 mL) was added dropwise to a stirred suspension of lithium aluminum hydride (0.78 g, 20.55 mmol) in tetrahydrofuran (48 mL) at room temperature under nitrogen. After 18 hours the mixture was heated at reflux for 3 hours, then allowed to cool. 0.8 mL of water was added drop-wise, followed by 0.8 mL of 15% aq sodium hydroxide, and then 2.4 mL of water. After several minutes the mixture was filtered, and the residue washed twice with tetrahydrofuran. The combined filtrate and washings were concentrated in vacuo, leaving 1.34 g of clear golden oil, which was flash chromatographed on a column (5×10 cm) of silica gel eluting with Hxa/EtOAc/acetone 8:1:1 to afford 0.83 g of the product as a clear golden oil; mass spec ES+m/z=210 (m+1).
Name
1-(4-(2-methoxyethoxy)phenyl)propan-1-one oxime
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[N:15]O)[CH2:13][CH3:14])=[CH:8][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([CH:12]([NH2:15])[CH2:13][CH3:14])=[CH:10][CH:11]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
1-(4-(2-methoxyethoxy)phenyl)propan-1-one oxime
Quantity
1.5 g
Type
reactant
Smiles
COCCOC1=CC=C(C=C1)C(CC)=NO
Name
Quantity
0.78 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
48 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2.4 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 18 hours the mixture was heated
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
After several minutes the mixture was filtered
WASH
Type
WASH
Details
the residue washed twice with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=C(C=C1)C(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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